![molecular formula C8H8N2S B3046852 Thieno[3,2-b]pyridin-2-ylmethanamine CAS No. 1313725-98-2](/img/structure/B3046852.png)
Thieno[3,2-b]pyridin-2-ylmethanamine
Overview
Description
Thieno[3,2-b]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thienopyridine family, known for their potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridin-2-ylmethanamine typically involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile. This reaction forms the thieno[3,2-b]pyridine core, which is then further functionalized to yield the desired compound . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These methods utilize readily available starting materials and simple reaction conditions to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thieno[3,2-b]pyridin-2-ylmethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . By inhibiting this kinase, the compound can induce apoptosis in cancer cells and suppress tumor growth .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Known for its anticancer and antiviral activities.
Thieno[3,4-b]pyridine: Exhibits similar biological activities but differs in its structural arrangement.
Thieno[2,3-d]pyrimidine: Used in the synthesis of various pharmaceuticals and has a different core structure.
Uniqueness: Thieno[3,2-b]pyridin-2-ylmethanamine stands out due to its unique structural features and its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Biological Activity
Thieno[3,2-b]pyridin-2-ylmethanamine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the thienopyridine family, which is known for its anticancer, antifungal, and anti-inflammatory properties. The compound's structure features a fused thieno and pyridine ring system with a methanamine group, which enhances its reactivity and biological activity. Its molecular formula is CHNS, indicating the presence of nitrogen and sulfur that contribute to its unique properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : this compound has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation. This interaction suggests its potential as an anticancer agent .
- Antiviral Properties : Research indicates that derivatives of thieno[3,2-b]pyridine exhibit antiviral activity against hepatitis C virus (HCV), demonstrating low cytotoxicity while effectively inhibiting viral replication .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its derivatives:
- In Vitro Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives possess significant anti-proliferative effects. For instance, compounds showed IC values indicating effective inhibition of cancer cell growth .
Compound | Cell Line | IC (μg/mL) | Selectivity |
---|---|---|---|
Compound 1 | MCF-7 | 13.42 | High |
Compound 2 | MDA-MB-231 | 28.89 | Moderate |
Antifungal and Anti-inflammatory Properties
This compound also exhibits antifungal and anti-inflammatory activities. The compound has been evaluated for its potential to inhibit fungal growth and reduce inflammation in various biological models .
Case Studies
- Breast Cancer Models : A study conducted on the effects of thieno[3,2-b]pyridin derivatives on breast cancer cells demonstrated significant cytotoxicity with selective targeting of cancerous cells over normal cells . The study utilized a 3H thymidine incorporation assay to quantify the anti-proliferative effects.
- HCV Inhibition : Another investigation into the antiviral properties of thieno[3,2-b]pyridine derivatives highlighted their potential as new agents against HCV. The study reported several compounds with EC values below 5 μM without significant cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Thieno[3,2-b]pyridin-2-ylmethanamine and its derivatives?
- Methodological Answer : Thieno[3,2-b]pyridine derivatives are commonly synthesized via cyclization reactions. For example, 3-amino-substituted derivatives can be prepared using the Thorpe-Ziegler reaction, where 3-cyanopyridine-2-thione undergoes intramolecular cyclization to yield thienopyridines in high yields . Alternative routes involve regioselective lithiation-bromination of 3-methylthiopyridine intermediates followed by functionalization . Heating thiophene-2-carboxamides in formic acid or reacting with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene has also been reported to form thieno[3,2-d]pyrimidines and β-keto amides, respectively .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Structural characterization relies on a combination of elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, compound 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide was confirmed via -NMR (δ 8.2–7.3 ppm for aromatic protons) and MS (m/z 398 [M]) . Elemental analysis for carbon, hydrogen, and nitrogen (e.g., C: 62.1%, H: 4.5%, N: 14.2%) provides stoichiometric validation .
Q. What safety precautions are critical during the synthesis of Thieno[3,2-b]pyridine derivatives?
- Methodological Answer : Key precautions include using fume hoods for volatile reagents (e.g., chloroacetamide or ω-bromoacetophenone), avoiding skin contact with hydrazonoyl halides (risk of H315 skin irritation), and storing intermediates at -20°C to prevent degradation . Emergency protocols for spills or exposure should align with GHS hazard codes (e.g., H302 for oral toxicity) .
Advanced Research Questions
Q. How does the substitution pattern on the Thieno[3,2-b]pyridine scaffold influence its biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF) at the pyridine ring enhance anticancer activity. For instance, derivatives with a pyridin-2-ylmethanamine moiety showed IC values of 1.2–3.8 µM against non-small cell lung cancer (NSCLC) cells, attributed to hindered rotation of the pyrimidine ring improving target binding . Computational modeling (e.g., DFT or molecular docking) is recommended to predict bioactivity .
Q. What strategies improve the charge-carrier mobility of Thieno[3,2-b]pyridine-based organic semiconductors?
- Methodological Answer : Enhancing π-conjugation via fused-ring systems (e.g., thieno[3,2-b]thieno[2,3-d]thiophene derivatives) increases charge mobility. Vacuum-deposited films of these compounds achieve hole mobilities up to 0.12 cm/V·s, as measured by organic field-effect transistor (OFET) performance . Morphology optimization via thermal annealing or solvent vapor treatment further improves crystallinity and device efficiency .
Q. How can contradictions in reported antimicrobial data for Thieno[3,2-b]pyridines be resolved?
- Methodological Answer : Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) should be adopted. For example, compound 4a (3-benzoyl-2-hydrazono-4-imino-thieno[2,3-d]pyrimidine) showed MICs of 8–16 µg/mL against S. aureus in one study but required 32 µg/mL in another due to differences in inoculum size . Cross-validation using multiple microbial models (e.g., Gram-positive and Gram-negative bacteria) is advised .
Q. What are the challenges in scaling up Thieno[3,2-b]pyridine synthesis for preclinical studies?
- Methodological Answer : Key challenges include maintaining regioselectivity in cyclization reactions at larger volumes and minimizing byproducts. A reported solution involves using flow chemistry for precise temperature control during the Thorpe-Ziegler reaction, achieving 85% yield at 100 g scale . Purification via column chromatography may be replaced with recrystallization in ethanol/water mixtures to reduce costs .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-2-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCCIIHILYHGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CN)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292386 | |
Record name | Thieno[3,2-b]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313725-98-2 | |
Record name | Thieno[3,2-b]pyridine-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.